Pheac-Dmt-Deoxyadenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves complex chemical reactions. For instance, 1,N6-Ethano-2‘-deoxyadenosine, a related compound, is synthesized through a series of reactions involving 2‘-deoxyinosine, SOCl2, tert-butyldimethylsilyl chloride, and 2-hydroxyethylamine, leading to various intermediates before yielding the final product (Maruenda et al., 1998).

Molecular Structure Analysis

Molecular structure analysis of such compounds is critical for understanding their biochemical behavior. For example, studies on 1,7-Dideaza-2′-deoxyadenosine indicate the impact of molecular modifications on the compound's ability to form base pairs and its resulting structural configuration (Seela & Wenzel, 1992).

Chemical Reactions and Properties

Compounds like 8-Aza-1,3-dideaza-2′-deoxyadenosine and related derivatives demonstrate diverse chemical reactions and properties, including glycosylation reactions and the formation of various regioisomeric products (Kazimierczuk & Seela, 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of these compounds are vital for their application in biochemical research. For example, the synthesis and stability of oligodeoxynucleotides containing C8-labeled 2'-deoxyadenosine indicate how molecular alterations can affect the physical properties and stability of these compounds (Tierney & Grinstaff, 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and behavior under different chemical conditions, are crucial for understanding the utility of these compounds in various biochemical contexts. For instance, the synthesis of phosphorus-nitrogen type flame retardants, including derivatives of 2'-deoxyadenosine, showcases the diverse chemical properties and potential applications of these compounds (Huo et al., 2016).

Applications De Recherche Scientifique

Enzymatic Degradation and Oligonucleotide Synthesis

Phenol Hydroxylase (PheA) from Bacillus thermoglucosidasius A7, a two-protein component monooxygenase, plays a pivotal role in the enzymatic degradation of phenol. The system involves an oxygenase (PheA1) and a flavin reductase (PheA2), functioning optimally at 55 °C. The hydroxylase activity, strictly FAD-dependent, is essential for the ortho-hydroxylation of phenol to catechol, marking its significance in biodegradation pathways (Kirchner et al., 2003).

In oligonucleotide synthesis, the deprotection of a 5′-O-DMT-2′-deoxyadenosine moiety under acidic conditions is crucial. However, this process may lead to depurination, a significant challenge in ensuring the quality of synthesized oligonucleotides. Addressing this, strategies have been developed to reduce the formation of 3′-terminal phosphorothiaote (3′-TPT) monoester, enhancing the quality of synthesized oligonucleotides (Ravikumar et al., 2003).

Flame Retardant Synthesis

The synthesis of a novel phosphorus-nitrogen compound (DMT), integrating maleimide, phosphaphenanthrene, and triazine-trione, signifies advancement in flame retardant technologies. The blend of DMT with diglycidyl ether of bisphenol-A (DGEBA) leads to the development of flame-retardant epoxy resins, exhibiting improved flame retardancy. The chemical structure and combustion behavior of DMT make it a compelling subject for research in materials science, especially for enhancing the safety features of materials (Huo et al., 2016).

Antitumor Activity and DNA Interaction

Clofarabine, a novel adenosine analogue, has demonstrated significant implications in cancer treatment, particularly in breast cancer cells. It reactivates DNA methylation-silenced tumor suppressor genes and hinders cell growth, marking its potential for epigenetic therapy in solid tumors, especially in early carcinogenesis stages (Lubecka-Pietruszewska et al., 2014).

Therapeutic Enzyme Development

In antibody-directed enzyme prodrug therapy, the use of nonhuman enzymes has been a limitation due to immunogenicity concerns. To counter this, a mutant human purine nucleoside phosphorylase has been developed. This enzyme can accept (deoxy)adenosine-based prodrugs as substrates, providing a promising therapeutic agent for tumor treatment with minimal immunogenicity (Afshar et al., 2009).

Molecular Imprinting for Biomarker Detection

A novel molecularly imprinted polymer composite membrane (MIM) was synthesized for the selective detection of 2-deoxyadenosine (2-dA) in urine samples, an important tumoral marker. This innovation represents a significant stride in mimicking recognition mechanisms at the molecular level, akin to those in living systems. The MIM's selectivity and absorption capacity towards 2-dA underscore its potential for early disease detection and monitoring (Scorrano et al., 2015).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

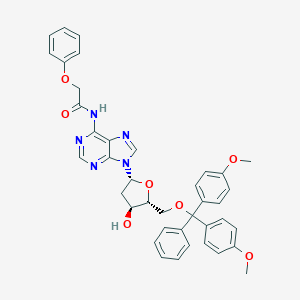

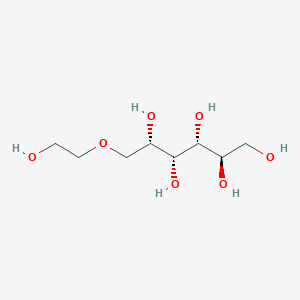

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37N5O7/c1-47-29-17-13-27(14-18-29)39(26-9-5-3-6-10-26,28-15-19-30(48-2)20-16-28)50-22-33-32(45)21-35(51-33)44-25-42-36-37(40-24-41-38(36)44)43-34(46)23-49-31-11-7-4-8-12-31/h3-20,24-25,32-33,35,45H,21-23H2,1-2H3,(H,40,41,43,46)/t32-,33+,35+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJUQANHKJNEFT-VUHKNJSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone](/img/structure/B34824.png)

![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)

![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)